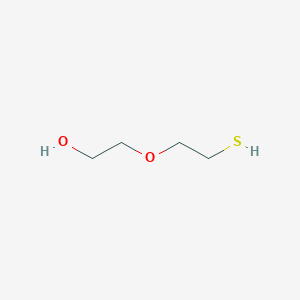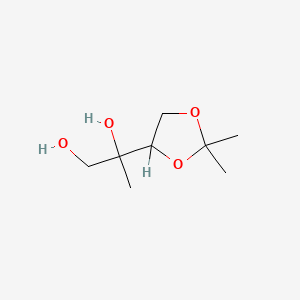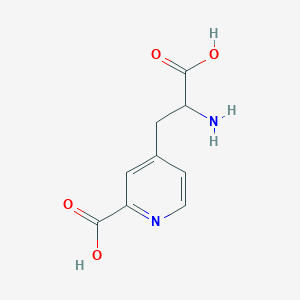
APC-300
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
Aplicaciones Científicas De Investigación
Argon Plasma Coagulation (APC) in Gastroenterology
APC-300, as part of the argon plasma coagulation technology, is used in gastroenterology. The second-generation APC (APC 2/VIO APC) system, including the APC 300, is a development over the first-generation system. It is employed in various gastroenterological procedures due to its no-touch electrocoagulation technique (Manner et al., 2008).
APC in Brain Tumour Surgery
The APC 300 system, developed by ERBE Elektromedizin GmbH, Germany, is applied in brain tumor surgery. It is particularly useful for its no-touch electrocoagulation technique, beneficial in achieving haemostasis in vascular-rich brain surgeries (Miyazawa et al., 2000).
Semiconductor Manufacturing
In the semiconductor manufacturing sector, APC (Advanced Process Control) systems, including APC 300mm technology, are crucial. They are integrated for run-to-run control of exposure tool inputs in lithography sectors, enhancing yield and productivity (Ausschnitt et al., 2003).
Energy and Power Systems
In power systems, particularly for steam power plants, variants of automatic frequency and power control systems (AFPCSs) such as APC-300 play a vital role in ensuring automated operation and managing power-system disturbances (Bilenko & Zhigunov, 2018).
Nanoparticle Sizing
APC (Anodic Particle Coulometry) is used for sizing individual metal nanoparticles, including metal oxides like Fe3O4 magnetite nanoparticles. This method demonstrates the versatility of APC in the field of nano-research (Tschulik et al., 2013).
Wind Power Control
APC (Active Power Control) from wind power has been studied for its potential in improving power system economics, reliability, and security. This research focuses on synthetic inertial control, primary frequency control, and automatic generation control in wind turbines (Ela et al., 2014).
High-Power Argon Plasma Coagulation
The high-power argon plasma coagulation system (hp-APC) has been evaluated for therapeutic gastrointestinal endoscopy. It is considered safe and effective for various gastrointestinal conditions (Manner et al., 2007).
Robotic Picking Benchmark
In robotics, the APC (Amazon Picking Challenge) is a benchmark challenge for robotic picking, fostering reproducible research and the development of robotic systems (Leitner et al., 2016).
Propiedades
Nombre del producto |
APC-300 |
|---|---|
Fórmula molecular |
C14H20O2 |
Apariencia |
Solid powder |
Sinónimos |
APC300; APC-300; APC 300; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



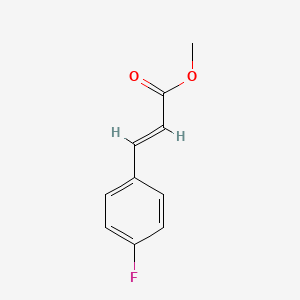

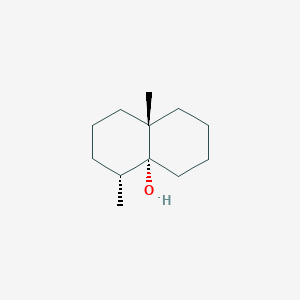

![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
